5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(4-ETHOXYPHENYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-4-(4-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ETHOXYPHENYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-4-(4-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the indole derivative, followed by the introduction of the ethoxyphenyl and methylbenzoyl groups. The final step involves the formation of the pyrrol-2-one ring. Each step requires careful control of temperature, pH, and reaction time to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be scaled up more easily than traditional batch reactors.
Chemical Reactions Analysis
Types of Reactions
5-(4-ETHOXYPHENYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-4-(4-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that could be useful in the study of cellular processes.
Medicine: Its unique structure could make it a candidate for drug development, particularly for targeting specific molecular pathways.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 5-(4-ETHOXYPHENYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-4-(4-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering cellular signaling pathways, or affecting gene expression. Further research would be needed to fully elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and pyrrol-2-one derivatives, such as:
- 1-(2,3-dihydro-1H-indol-5-yl)ethanone
- Other indole-based compounds with varying substituents
Uniqueness
What sets 5-(4-ETHOXYPHENYL)-3-HYDROXY-1-[2-(1H-INDOL-3-YL)ETHYL]-4-(4-METHYLBENZOYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE apart is its combination of functional groups, which gives it unique chemical and biological properties
Properties
Molecular Formula |
C30H28N2O4 |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
(4Z)-5-(4-ethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H28N2O4/c1-3-36-23-14-12-20(13-15-23)27-26(28(33)21-10-8-19(2)9-11-21)29(34)30(35)32(27)17-16-22-18-31-25-7-5-4-6-24(22)25/h4-15,18,27,31,33H,3,16-17H2,1-2H3/b28-26- |
InChI Key |
BZNATCKMEBCUHQ-SGEDCAFJSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)C)/O)/C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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